2-(Trifluoromethoxy)pyridine

Vue d'ensemble

Description

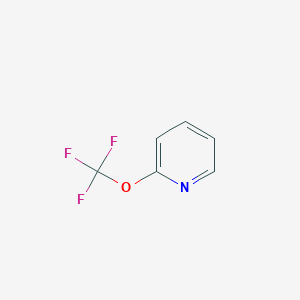

2-(Trifluoromethoxy)pyridine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the halophilic alkylation of pyridine by dibromodifluoromethane, followed by a bromine/fluorine exchange with silver tetrafluoroborate . Another approach involves the chlorination and fluorination of picoline .

Industrial Production Methods: Industrial production methods for 2-(Trifluoromethoxy)pyridine often utilize scalable and efficient synthetic routes. For example, the use of antimony trifluoride and hydrogen fluoride for chlorine-fluorine exchange is a cost-effective method . Additionally, oxidative desulfurization-fluorination using pyridine-HF and dibromodimethylhidantoine has been explored .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Applications De Recherche Scientifique

Agrochemical Applications

The agrochemical industry has been a primary domain for the application of 2-(trifluoromethoxy)pyridine and its derivatives. The trifluoromethyl group is known to improve the biological activity of pesticides and herbicides.

Crop Protection

- Fluazinam : A notable fungicide derived from this compound, fluazinam exhibits high efficacy against various fungal pathogens. Its mechanism involves interference with respiratory processes in fungi, making it more effective than traditional chlorine-containing compounds .

- Synthesis of Novel Agrochemicals : The compound serves as a building block for synthesizing new crop protection agents. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is extensively used in developing several agrochemicals that have received market approval .

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Fluazinam | This compound | Fungicide for crops |

| 2,3-DCTF | Various derivatives | Crop protection products |

Pharmaceutical Applications

The pharmaceutical potential of this compound is also noteworthy, with several compounds containing this moiety undergoing clinical trials.

Antiviral and Antitumor Agents

- Clinical Trials : Approximately 20% of pharmaceutical compounds contain a trifluoromethyl structure, with several derivatives of this compound currently under investigation for their antiviral and antitumor properties .

- Key Compounds : Five TFMP-containing pharmaceuticals have been approved, with many others expected to follow as they demonstrate promising therapeutic effects .

| Pharmaceutical Compound | Target Disease | Status |

|---|---|---|

| Fluazinam | Fungal infections | Approved |

| Various TFMP derivatives | Antiviral/Antitumor | In trials |

Synthetic Methods

The synthesis of this compound and its derivatives can be achieved through various methods:

- Chlorine-Fluorine Exchange : This method involves substituting chlorine atoms with fluorine in pyridine derivatives to enhance their biological activity .

- Building Block Approach : The assembly of pyridine from trifluoromethyl-containing precursors allows for the introduction of the trifluoromethoxy group into diverse molecular frameworks .

Fluazinam Development

Fluazinam was developed utilizing this compound as a key intermediate. Its synthesis involved several steps starting from commercially available precursors, showcasing the versatility and importance of this compound in agrochemical formulations.

Antiviral Research

Research efforts have focused on synthesizing novel antiviral agents incorporating the trifluoromethoxy group. These studies highlight the enhanced efficacy and reduced toxicity profiles compared to non-fluorinated counterparts, demonstrating the potential for new drug development.

Mécanisme D'action

The biological activities of 2-(Trifluoromethoxy)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethoxy group can influence molecular interactions through its electron-withdrawing and electron-donating effects, impacting molecular targets and pathways involved in various biological processes .

Comparaison Avec Des Composés Similaires

Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Trifluoromethoxypyrazine: Another compound with a trifluoromethoxy group attached to a different heterocyclic ring.

Uniqueness: 2-(Trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Activité Biologique

2-(Trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on various research findings.

This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring. This structural feature contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial, antitumor, and toxicological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of trifluoromethylpyridines exhibit notable antibacterial properties. For instance, novel trifluoromethylpyridine amide derivatives have shown promising antibacterial activity against R. solanacearum, with specific compounds achieving up to 67% effectiveness compared to traditional antibiotics . The structure-activity relationship (SAR) indicates that modifications to the pyridine ring can enhance biological activity while maintaining low toxicity towards mammalian cells .

Antitumor Activity

Research has indicated that certain trifluoromethyl-pyridine compounds may possess antitumor properties. These compounds are being explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of metabolic pathways critical for tumor growth .

Toxicological Studies

A significant concern regarding this compound is its toxicity profile. A notable case study reported the inhalation of 5-amino-2-(trifluoromethyl)pyridine, leading to severe health complications such as methemoglobinemia and toxic encephalopathy in a laboratory technician . This incident highlights the need for caution in handling compounds containing trifluoromethoxy groups, particularly in industrial settings.

Case Studies

- Toxicity Case Study : A 35-year-old male experienced acute symptoms after exposure to 5-amino-2-(trifluoromethyl)pyridine. Symptoms included dizziness, nausea, and loss of consciousness, ultimately leading to methemoglobinemia and renal failure. The patient was treated successfully with methylene blue, underscoring the compound's potential hazards .

- Antimicrobial Efficacy : In a study evaluating the antibacterial effects of various trifluoromethyl-pyridine derivatives, certain compounds demonstrated selective inhibition of Chlamydia trachomatis, indicating their potential as therapeutic agents against specific pathogens without affecting host cell viability .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Pathogen/Cancer Type | Efficacy (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylpyridine derivative | Antibacterial | R. solanacearum | 67 | Higher than traditional antibiotics |

| Trifluoromethylpyridine derivative | Antitumoral | Various cancer cell lines | TBD | Mechanism involves metabolic disruption |

| 5-amino-2-(trifluoromethyl)pyridine | Toxicity | Human (case study) | N/A | Causes methemoglobinemia |

Propriétés

IUPAC Name |

2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)11-5-3-1-2-4-10-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEVQDSEPCMHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.